4-Amino-3-(3-chlorophenoxy)pyridine

Description

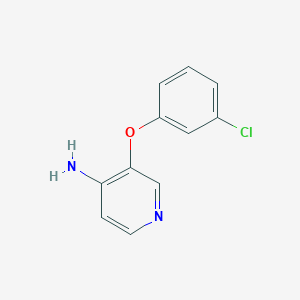

4-Amino-3-(3-chlorophenoxy)pyridine is a pyridine derivative characterized by an amino group at position 4, a 3-chlorophenoxy substituent at position 3, and a nitrogen atom in the pyridine ring. Pyridine derivatives are widely studied for their pharmacological and material science applications, with substituents like halogens (e.g., Cl, F) and phenoxy groups influencing reactivity, solubility, and bioactivity .

Properties

CAS No. |

509076-66-8 |

|---|---|

Molecular Formula |

C11H9ClN2O |

Molecular Weight |

220.65 g/mol |

IUPAC Name |

3-(3-chlorophenoxy)pyridin-4-amine |

InChI |

InChI=1S/C11H9ClN2O/c12-8-2-1-3-9(6-8)15-11-7-14-5-4-10(11)13/h1-7H,(H2,13,14) |

InChI Key |

IFSRPSZBWRYJSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=C(C=CN=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(3-chlorophenoxy)pyridine typically involves the nucleophilic substitution of a chlorinated pyridine derivative with a phenoxy group. One common method is the reaction of 4-amino-3-chloropyridine with 3-chlorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3-chlorophenoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro and nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-(3-chlorophenoxy)pyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3-chlorophenoxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on pyridine derivatives with structural similarities, such as halogenated phenyl/aryl groups, amino substituents, and heterocyclic frameworks. Key differences in substituents, physicochemical properties, and synthesis methods are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Physicochemical Properties: Chlorine vs. Fluorine: Chlorinated derivatives (e.g., compounds in Table 1) exhibit higher molecular weights and melting points compared to fluorinated analogs. For example, 2-amino-4-(2-chloro-5-phenyl)pyridine derivatives have melting points up to 287°C , while fluorinated analogs (e.g., 4-amino-3-fluoropyridine) lack reported melting points but are expected to have lower thermal stability due to fluorine’s smaller atomic size and weaker intermolecular forces . Phenoxy Groups: The 3-chlorophenoxy group in the target compound likely enhances lipophilicity compared to simpler halogen substituents (e.g., -Cl or -F). This property is critical in drug design for membrane permeability .

Spectral Characteristics: IR Spectroscopy: Chlorinated pyridines show distinct C-Cl stretching vibrations near 718 cm⁻¹ , while nitrile (-CN) and carbonyl (C=O) groups absorb at 2183–2201 cm⁻¹ and 1668–1672 cm⁻¹, respectively . The target compound’s phenoxy group would likely show C-O-C asymmetric stretching near 1252 cm⁻¹ . ¹H NMR: Aromatic protons in substituted pyridines resonate between δ 7.19–7.78 ppm, as seen in analogs with phenyl/aryl substituents .

Synthetic Routes: Chlorinated pyridines are often synthesized via nucleophilic substitution or multi-component reactions. For instance, 2-amino-4-(2-chloro-5-phenyl)pyridine derivatives are prepared using ethanol and piperidine as catalysts . The 3-chlorophenoxy group in the target compound might require Ullmann coupling or SNAr (nucleophilic aromatic substitution) for introduction, as seen in related aryl ether syntheses .

Chlorine and phenoxy groups are associated with enhanced bioactivity due to increased electrophilicity and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.